N-Deshydroxy Ciclopirox-d11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

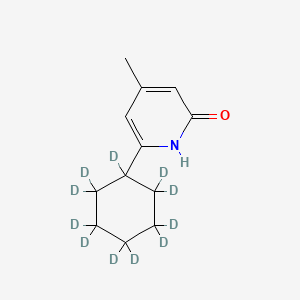

N-Deshydroxy Ciclopirox-d11 is a stable isotope-labeled analogue of N-Deshydroxy Ciclopirox, which is an impurity of Ciclopirox. The compound has a molecular formula of C12H6D11NO and a molecular weight of 202.34 . It is primarily used in scientific research for various analytical and experimental purposes.

准备方法

The synthesis of N-Deshydroxy Ciclopirox-d11 involves the incorporation of deuterium atoms into the cyclohexyl ring of N-Deshydroxy Ciclopirox. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods often involve the use of specialized equipment and reagents to ensure the high purity and isotopic labeling of the compound.

化学反应分析

N-Deshydroxy Ciclopirox-d11 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

N-Deshydroxy Ciclopirox-d11 is widely used in scientific research, including:

Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of compounds.

Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

作用机制

The mechanism of action of N-Deshydroxy Ciclopirox-d11 is not well-documented. as an analogue of Ciclopirox, it may exhibit similar properties. Ciclopirox acts by chelating polyvalent metal cations, such as iron and aluminum, which are essential cofactors for various enzymes. This chelation disrupts the normal function of these enzymes, leading to antifungal and antibacterial effects .

相似化合物的比较

N-Deshydroxy Ciclopirox-d11 is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. Similar compounds include:

N-Deshydroxy Ciclopirox: The non-labeled version of the compound.

Ciclopirox: The parent compound, which is used as an antifungal agent.

Ciclopirox Olamine: A salt form of Ciclopirox used in various pharmaceutical formulations

These compounds share similar chemical structures but differ in their specific applications and properties.

生物活性

N-Deshydroxy Ciclopirox-d11 is a deuterated derivative of ciclopirox, a synthetic antifungal agent widely used in dermatological treatments. This compound has garnered attention for its potential biological activities, particularly in antifungal and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and comparative analyses with related compounds.

| Property | Value |

|---|---|

| CAS Number | 1329835-51-9 |

| Molecular Formula | C₁₂H₆D₁₁NO |

| Molecular Weight | 202.34 g/mol |

| SMILES | CC(C=C(C1([2H])C([2H])... |

| IUPAC Name | 6-(cyclohexyl-d11)-4-methylpyridin-2(1H)-one |

This compound is characterized by its stable isotopic labeling, which enhances its utility in pharmacokinetic studies and metabolic profiling.

The biological activity of this compound is closely related to that of ciclopirox. The mechanisms through which ciclopirox exerts its antifungal properties include:

- Inhibition of Enzymatic Activity : Ciclopirox disrupts the function of catalase and peroxidase enzymes in fungal cells, leading to oxidative stress and cell death .

- Disruption of Cellular Processes : Studies indicate that ciclopirox interferes with DNA repair mechanisms and cell division processes, particularly affecting mitotic spindle structures .

- Membrane Interaction : The compound is known to inhibit the Na⁺/K⁺ ATPase system, affecting ion transport across cellular membranes .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with its parent compound, ciclopirox, and other antifungal agents.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research involving ciclopirox provides insight into its potential:

- A study by Niewerth et al. (2003) examined the impact of ciclopirox on Candida albicans gene expression related to virulence factors. The findings suggested that ciclopirox could alter the expression patterns associated with drug resistance and iron metabolism .

- Leem et al. (2003) explored the mechanisms of action in Saccharomyces cerevisiae mutants treated with ciclopirox, providing evidence for its role in disrupting essential cellular functions .

属性

IUPAC Name |

4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14)/i2D2,3D2,4D2,5D2,6D2,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGUFDUEIADEJP-WOHCQCBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2)C)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。